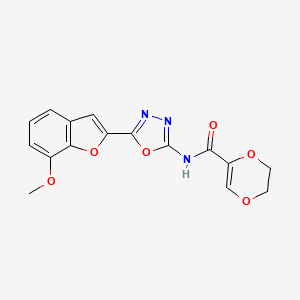

![molecular formula C6H5N3O2S B2608991 6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1338659-65-6](/img/structure/B2608991.png)

6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biological and Medicinal Applications of Pyrimidine Derivatives

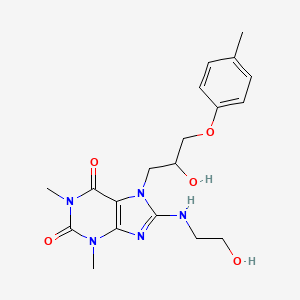

Pyrimidine derivatives, including 6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, are significant in organic chemistry due to their extensive biological and medicinal applications. These compounds are known for their utility as exquisite sensing materials and possess a range of biological activities. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes in the development of optical sensors. Moreover, these derivatives exhibit antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities, highlighting their potential as a scaffold for new biologically active compounds development (Jindal & Kaur, 2021).

Anti-Inflammatory and Anticancer Applications

Research has demonstrated that pyrimidine derivatives play a crucial role in anti-inflammatory and anticancer activities. The synthesis and characterization of substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity. This indicates the necessity for further investigation into the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, pyrimidine-based scaffolds have exhibited significant anticancer activities through various mechanisms, suggesting their potential in interacting with diverse biological targets. This makes pyrimidine derivatives promising candidates for future drug development (Kaur et al., 2014).

Structural and Synthetic Applications

The versatility of pyrimidine derivatives extends to their structural and synthetic applications. The study of ligands of pyrimidine nucleoside phosphorylases has allowed the construction of structure-activity relationships for the binding of ligands to these enzymes, providing a basis for the rational design of new inhibitors. This highlights the role of pyrimidine derivatives in developing novel therapeutic agents by targeting specific biological pathways (Niedzwicki, el Kouni, Chu, & Cha, 1983).

Wirkmechanismus

Mode of Action

6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione: interacts with its target, topoisomerase I, by inhibiting its activity . This inhibition results in the stabilization of the topoisomerase I/DNA complex, which in turn causes DNA damage during cell replication . This effectively inhibits the proliferation of cancer cells .

Biochemical Pathways

The action of This compound affects the DNA replication pathway . By inhibiting topoisomerase I, it disrupts the normal process of DNA unwinding, which is necessary for replication and transcription . This leads to DNA damage and the subsequent death of rapidly dividing cells, such as cancer cells .

Result of Action

The result of the action of This compound is the inhibition of cancer cell proliferation . By causing DNA damage during cell replication, it leads to cell death, particularly in cells that are dividing rapidly, such as cancer cells .

Biochemische Analyse

Biochemical Properties

It has been found that similar thiazolopyrimidines have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . This suggests that 6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione may interact with enzymes such as topoisomerase I and other biomolecules in the cell.

Cellular Effects

Related compounds have been shown to cause DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c1-9-5(10)4-3(2-12-8-4)7-6(9)11/h2H,1H3,(H,7,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIRDWLQOMEJEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=NSC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B2608910.png)

![N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2608915.png)

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2608919.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2608920.png)

![8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2608922.png)

![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2608924.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2608926.png)

![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2608928.png)